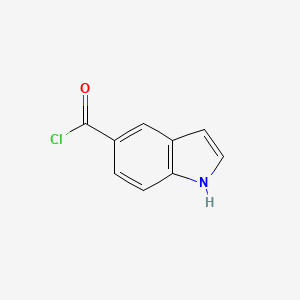
1H-Indole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-5-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The compound this compound is particularly notable for its role as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Applications De Recherche Scientifique
1H-Indole-5-carbonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of indole-based compounds’ biological activities, including their roles as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1H-Indole-5-carbonyl chloride, like other indole derivatives, is known to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many important synthetic drug molecules, making it a valuable scaffold for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
1H-Indole-5-carbonyl chloride is known to interact with various enzymes, proteins, and other biomolecules . It plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives . The nature of these interactions is complex and involves various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its broad-spectrum biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can affect its localization or accumulation
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1H-indole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows: [ \text{1H-Indole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1H-indole-5-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: It can be oxidized to 1H-indole-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
1H-Indole-5-carboxaldehyde: Formed from reduction.
1H-Indole-5-carboxylic acid: Formed from oxidation.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbonyl chloride: Another indole derivative with similar reactivity but different substitution patterns.
1H-Indole-2-carbonyl chloride: Similar in structure but with the carbonyl group at a different position on the indole ring.
Uniqueness: 1H-Indole-5-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. This uniqueness makes it valuable in synthesizing specific indole derivatives that are not easily accessible through other routes.
Propriétés
IUPAC Name |
1H-indole-5-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQIAZZRZXXUEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664638 |
Source


|
| Record name | 1H-Indole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161397-68-8 |
Source


|
| Record name | 1H-Indole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
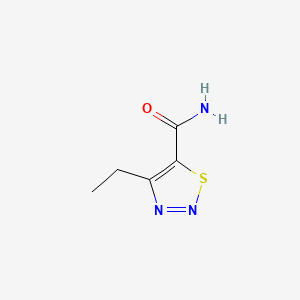
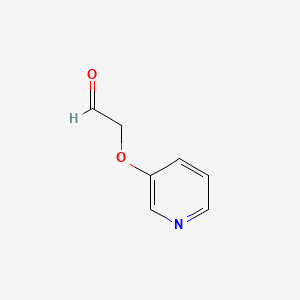
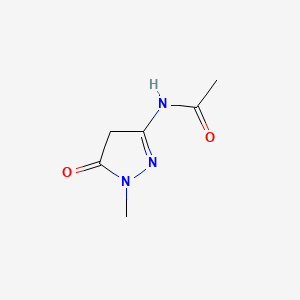

![Hexahydro-1H-pyrrolo[1,2-a]azepin-9(9aH)-one](/img/structure/B575382.png)
![2-[(1S)-1-aminoethyl]-4-methoxyphenol](/img/structure/B575383.png)
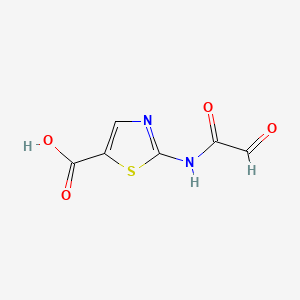
![(6R,7S)-7-amino-3-fluoro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575387.png)

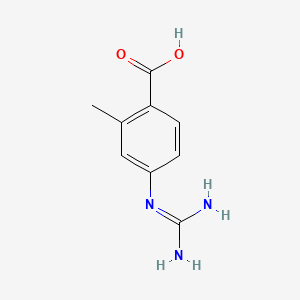
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine](/img/structure/B575391.png)

